1-(4-Ethylpiperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-ol dihydrochloride
Description
Properties
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3.2ClH/c1-3-17-8-10-18(11-9-17)12-14(19)13-21-16-7-5-4-6-15(16)20-2;;/h4-7,14,19H,3,8-13H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZOAZXXQBGWPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COC2=CC=CC=C2OC)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Ethylpiperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-ol dihydrochloride is a compound with significant potential in pharmacological applications due to its structural properties and biological activities. This article explores the compound's biological activity, including its effects on neurotransmitter systems, potential therapeutic uses, and relevant case studies.
- Molecular Formula: C16H27ClN2O3
- Molecular Weight: 330.85 g/mol
- CAS Number: 478614-48-1
The compound is believed to exert its biological effects primarily through interactions with various neurotransmitter systems, particularly those involving dopamine and norepinephrine. Research indicates that it can influence the turnover of these monoamines in the brain, which may have implications for mood regulation and neurological disorders.
Neurotransmitter Modulation
Studies have demonstrated that 1-(4-Ethylpiperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-ol dihydrochloride can modulate dopamine levels in specific brain regions. For instance, doses ranging from 50 to 250 mg/kg led to transient increases in dopamine content within the caudate nucleus and hypothalamus, followed by a dose-dependent decrease . This suggests a complex interaction with dopaminergic pathways that could be relevant for conditions such as depression or schizophrenia.
Effects on Norepinephrine
The compound also appears to influence norepinephrine levels, albeit to a lesser extent than dopamine. In studies, norepinephrine levels in the hypothalamus and frontal cortex were slightly decreased following administration, indicating a potential role in regulating stress responses .
Case Studies
| Study | Findings |
|---|---|
| Dopamine Turnover Study | Administration of varying doses resulted in significant fluctuations in dopamine levels, indicating potential applications in treating mood disorders. |
| Norepinephrine Impact Study | Observed slight decreases in norepinephrine levels suggest a nuanced role in stress response modulation. |
Therapeutic Potential
Given its effects on neurotransmitter systems, 1-(4-Ethylpiperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-ol dihydrochloride is being investigated for various therapeutic applications:
- Antidepressant Effects : The modulation of dopamine and norepinephrine suggests potential utility as an antidepressant agent.
- Anxiolytic Properties : Its impact on neurotransmitter balance may also indicate anxiolytic effects, warranting further exploration.
- Cognitive Enhancement : By influencing key neurotransmitters associated with cognition and mood, it may have implications for cognitive enhancement therapies.
Comparison with Similar Compounds
1-(2-Methoxyphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride
- Key Differences : The piperazine ring is substituted with a 2-methoxyphenyl group instead of ethyl.
- Implications: The additional methoxy group may enhance α1-adrenoceptor antagonism, as seen in carvedilol derivatives .
1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(2-(2-isopropylphenoxy)ethoxy)propan-2-ol dihydrochloride
1-(2-Allylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride
- Key Differences: Features a hydroxyethyl-piperazine and allylphenoxy group.
- Implications : The hydroxyethyl group could increase hydrophilicity, while the allyl moiety might influence steric interactions at receptor sites .
Analogues with Benzimidazole or Indole Cores
VU573 (1-(3-benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol)
- Key Differences : Replaces piperazine with a benzimidazole ring.
- Pharmacological Data: Acts as a weak Kir1.1 inhibitor (IC50 = 1.9 μM), highlighting the role of the methoxyphenoxy group in ion channel modulation .
(2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol
- Key Differences: Indole core with methoxymethyl and methoxyphenoxyethylamino groups.
- Activity: Exhibits antiarrhythmic and hypotensive effects, similar to carvedilol, but with distinct α1-/β1-adrenoceptor binding due to the indole scaffold .
Pharmacologically Relevant Derivatives
Carvedilol and Its Impurities
- Carvedilol: A clinically used β-blocker with α1-adrenolytic activity. Structurally, it combines a carbazolyloxy group with a methoxyphenoxyethylamino side chain.
- Comparison: The target compound lacks the carbazole moiety but retains the methoxyphenoxy and piperazine groups, suggesting possible overlap in adrenoceptor targeting but differences in selectivity .
Nadolol Impurity F Hydrochloride
- Structure: Contains a naphthalenyloxy group instead of methoxyphenoxy.
- Implications: The bulkier aromatic system in Nadolol derivatives reduces central nervous system penetration compared to smaller methoxyphenoxy substituents .
Physicochemical and Pharmacokinetic Properties
Mechanistic Insights
- Piperazine vs.
- Methoxyphenoxy Group: This moiety is critical for adrenoceptor activity across analogs. Its removal or substitution (e.g., with naphthalenyloxy) significantly alters selectivity .
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis of 1-(4-Ethylpiperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-ol dihydrochloride to maximize yield and purity?
Methodological Answer: Synthesis optimization requires a combination of reflux conditions, catalyst selection, and purification techniques. For example, refluxing at controlled temperatures (e.g., 24 hours under nitrogen) with triethylamine as a base can improve reaction efficiency . Statistical design of experiments (DoE) is critical for minimizing trials while evaluating variables like solvent polarity, stoichiometry, and temperature. Fractional factorial designs can identify significant factors affecting yield, as demonstrated in chemical process optimization studies . Post-synthesis purification via column chromatography or recrystallization, guided by impurity profiles (e.g., MM0027.11 and MM0027.12 in ), ensures ≥95% purity.
Q. Which analytical techniques are most effective for characterizing structural integrity and purity of this compound?
Methodological Answer:
- HPLC-MS : Detects impurities (e.g., diastereomers or hydrolyzed byproducts) using reference standards like those listed in (e.g., 163685-37-8 for related impurities).
- NMR Spectroscopy : 1H/13C NMR confirms the presence of the ethylpiperazinyl and 2-methoxyphenoxy moieties. Compare chemical shifts with analogs in (e.g., 23,3’-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)-propan-2-ol)).
- Elemental Analysis : Validates stoichiometry, particularly for dihydrochloride salt formation .
- X-ray Crystallography : Resolves stereochemical ambiguities, as shown in for resolving (1R,2S) and (1S,2S) diastereomers.
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of fine particles, as recommended for structurally related compounds in .
- Storage : Store in sealed containers at 2–8°C, away from oxidizing agents, based on guidelines for piperazine derivatives .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste per local regulations .
Advanced Research Questions
Q. How can computational chemistry methods aid in predicting reaction pathways or optimizing synthetic routes for derivatives of this compound?
Methodological Answer: Quantum chemical calculations (e.g., DFT) can model transition states and intermediates for key reactions, such as nucleophilic substitution at the piperazine nitrogen. Tools like ICReDD’s reaction path search methods integrate computational and experimental data to prioritize viable pathways . For example, docking studies can predict steric effects of substituting the ethyl group with bulkier alkyl chains. Machine learning algorithms trained on reaction databases (e.g., USPTO) may identify optimal solvents or catalysts, reducing trial-and-error experimentation by ~40% .
Q. How should researchers resolve contradictory data in biological activity studies involving this compound?
Methodological Answer:
- Impurity Analysis : Use HPLC-MS to detect impurities like 1,3-bis[(1-methylethyl)amino]propan-2-ol dihydrochloride (), which may interfere with bioassays.
- Stereochemical Validation : Ensure enantiomeric purity via chiral HPLC or NMR, as unresolved diastereomers (e.g., ) can lead to conflicting activity data.
- Dose-Response Curves : Replicate studies across multiple cell lines or animal models to rule out model-specific effects.
- Meta-Analysis : Cross-reference with structurally related compounds, such as naftopidil dihydrochloride (), to identify conserved pharmacophores.
Q. What strategies are recommended for studying the structure-activity relationship (SAR) of this compound’s derivatives?
Methodological Answer:
- Fragment-Based Design : Systematically modify substituents (e.g., ethylpiperazine to cyclopropylpiperazine) and assess changes in receptor binding using SPR or ITC.
- Pharmacophore Modeling : Align derivatives with known β-blockers (e.g., bisoprolol analogs in ) to identify critical hydrogen-bond donors/acceptors.
- In Silico Screening : Virtual libraries of 2-methoxyphenoxy-propanol analogs (e.g., ) can be screened against target proteins (e.g., adrenergic receptors) using molecular dynamics simulations.
- Biological Assays : Prioritize derivatives with <10 nM affinity in radioligand binding assays, followed by in vivo pharmacokinetic profiling.
Q. How can researchers address challenges in scaling up the synthesis of this compound while maintaining reproducibility?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement real-time monitoring via FTIR or Raman spectroscopy to track reaction progress during scale-up.
- Continuous Flow Reactors : Improve heat/mass transfer compared to batch reactors, as demonstrated in for related pyridazine derivatives.
- Quality by Design (QbD) : Define a design space for critical parameters (e.g., pH, mixing speed) using risk assessment matrices .
- Cross-Validation : Compare batches using orthogonal methods (e.g., DSC for crystallinity, TGA for thermal stability) to ensure inter-batch consistency.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
